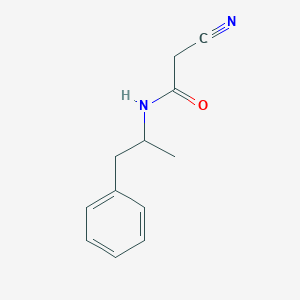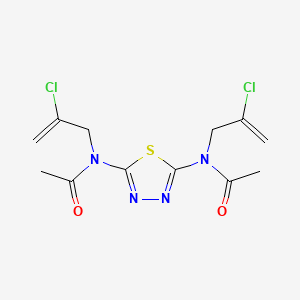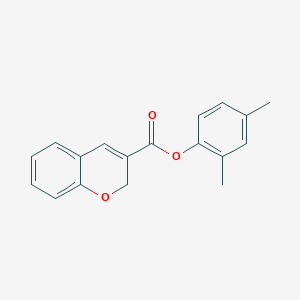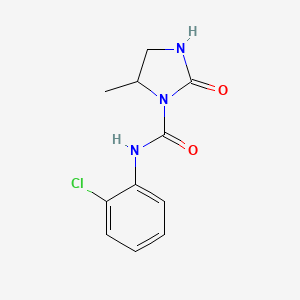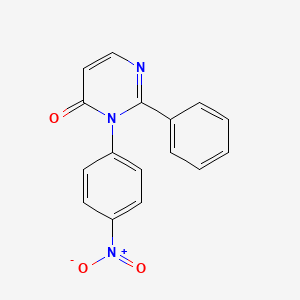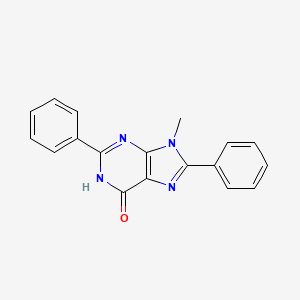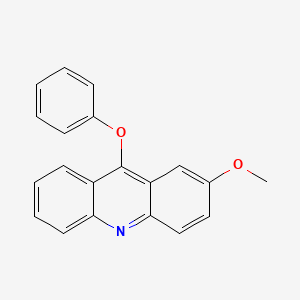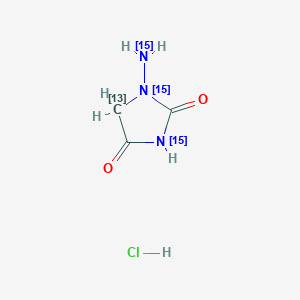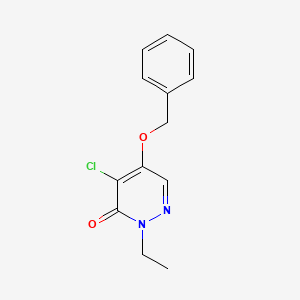
5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with benzyloxy, chloro, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyloxy halide reacts with the pyridazine ring.
Chlorination: The chloro group can be introduced through electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chloro and ethyl groups can modulate its chemical reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-4-chloropyridazin-3(2H)-one: Similar structure but lacks the ethyl group.
5-(Benzyloxy)-2-ethylpyridazin-3(2H)-one: Similar structure but lacks the chloro group.
4-Chloro-2-ethylpyridazin-3(2H)-one: Similar structure but lacks the benzyloxy group.
Uniqueness
5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one is unique due to the presence of all three substituents (benzyloxy, chloro, and ethyl) on the pyridazine ring. This combination of substituents can result in unique chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
88093-91-8 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-16-13(17)12(14)11(8-15-16)18-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
UUDOPVVFFIQXKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
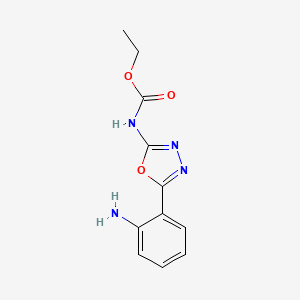
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
